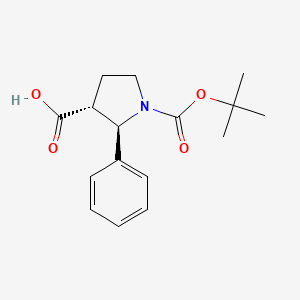![molecular formula C17H26N2 B8139402 3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane](/img/structure/B8139402.png)
3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylbenzyl)-3,9-Diazaspiro[55]Undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between two nitrogen-containing rings This compound is part of the broader class of spiro[55]undecane derivatives, which are known for their intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed using a Prins cyclization reaction. This reaction involves the condensation of an aldehyde with an olefin in the presence of an acid catalyst, leading to the formation of the spirocyclic structure.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the spirocyclic intermediate with a 4-methylbenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the Prins cyclization and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.
Substitution: The spirocyclic structure allows for various substitution reactions, particularly at the benzylic position or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted spirocyclic derivatives.
Scientific Research Applications
3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor-binding studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, potentially leading to inhibition or activation of the target. The 4-methylbenzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]Undecane: Lacks the 4-methylbenzyl group, leading to different chemical properties and applications.
1-Oxa-9-Azaspiro[5.5]Undecane:
3,9-Disubstituted-Spiro[5.5]Undecane Derivatives: Various substituents can be introduced at the 3 and 9 positions, leading to a wide range of chemical and biological properties.
Uniqueness
3-(4-Methylbenzyl)-3,9-Diazaspiro[5.5]Undecane is unique due to the presence of the 4-methylbenzyl group, which imparts specific chemical properties and enhances its potential applications in various fields. The spirocyclic structure also contributes to its distinct conformational and configurational characteristics.
Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-3,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15-2-4-16(5-3-15)14-19-12-8-17(9-13-19)6-10-18-11-7-17/h2-5,18H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFURWMIVCVAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3(CCNCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Ethyl-4-((pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8139321.png)
![cis-1-(3-Fluorophenyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B8139330.png)
![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B8139350.png)
![Tert-butyl 1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B8139356.png)

![(3aR,6S,7aR)-N-methyl-N-(pyridin-2-ylmethyl)octahydrofuro[3,2-b]pyridine-6-carboxamide](/img/structure/B8139368.png)
![1-(Pyrrolidin-1-Yl)-2-(1-Oxa-8-Azaspiro[4.5]Decan-3-Yl)Ethanone](/img/structure/B8139381.png)
![Tert-butyl 1'-benzyl-2-bromospiro[4,6-dihydro-[1,3]thiazolo[5,4-c]pyridine-7,4'-piperidine]-5-carboxylate](/img/structure/B8139387.png)
![1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B8139394.png)
![(2R,3aS,7aS)-2-(4-methylthiazol-2-yl)octahydrofuro[2,3-c]pyridine](/img/structure/B8139399.png)
![2-[(2S,3aR,7aS)-2-(1,2,4-triazol-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridin-1-yl]-1,3-thiazole](/img/structure/B8139406.png)
![(1S,5S)-1-(((2-methylthiazol-4-yl)methoxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B8139422.png)
![N-Methyl-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B8139427.png)
![(3aR,7R,7aR)-N-(2-methylpyridin-3-yl)octahydropyrano[3,4-c]pyrrole-7-carboxamide](/img/structure/B8139430.png)
